molecular formula C19H35N3O2 B14306882 2-Cyano-2-[(hexadecyloxy)imino]acetamide CAS No. 111778-27-9

2-Cyano-2-[(hexadecyloxy)imino]acetamide

Katalognummer: B14306882
CAS-Nummer: 111778-27-9
Molekulargewicht: 337.5 g/mol
InChI-Schlüssel: AVJRUOTWJGZOER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyano-2-[(hexadecyloxy)imino]acetamide is an organic compound characterized by the presence of a cyano group and an imino group attached to an acetamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-2-[(hexadecyloxy)imino]acetamide typically involves the reaction of hexadecyloxyamine with cyanoacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the formation of the imino group. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is purified through techniques such as crystallization or chromatography to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyano-2-[(hexadecyloxy)imino]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The imino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the imino group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Cyano-2-[(hexadecyloxy)imino]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Cyano-2-[(hexadecyloxy)imino]acetamide involves its interaction with molecular targets such as enzymes or receptors. The cyano and imino groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyanoacetamide: Shares the cyano group but lacks the hexadecyloxy and imino groups.

    Hexadecyloxyamine: Contains the hexadecyloxy group but lacks the cyano and imino groups.

Uniqueness

2-Cyano-2-[(hexadecyloxy)imino]acetamide is unique due to the combination of cyano, imino, and hexadecyloxy groups in its structure. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

111778-27-9

Molekularformel

C19H35N3O2

Molekulargewicht

337.5 g/mol

IUPAC-Name

2-amino-N-hexadecoxy-2-oxoethanimidoyl cyanide

InChI

InChI=1S/C19H35N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-22-18(17-20)19(21)23/h2-16H2,1H3,(H2,21,23)

InChI-Schlüssel

AVJRUOTWJGZOER-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCON=C(C#N)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.